![molecular formula C19H24N4O2S B5550683 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)

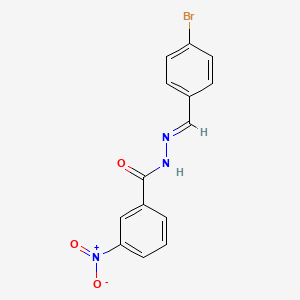

N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a][1,4]diazepines involves intramolecular cyclocondensation and reactions with potassium cyanide in water, leading to various derivatives such as carbonitriles, carboxamides, and carboxylic acids. For example, the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine derivatives highlights the versatility of these compounds and their synthesis pathways (Kemskii et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a][1,4]diazepine derivatives has been characterized using various spectroscopic techniques. For instance, a novel pyrazole derivative was synthesized and its structure confirmed by single crystal X-ray diffraction studies, illustrating the compound's crystalline form and molecular geometry (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazolo[1,5-a][1,4]diazepines undergo a range of chemical reactions, leading to the formation of various functionalized derivatives. For example, the reaction with benzylthiol or thiophenols produces sulfanyl derivatives, demonstrating the chemical versatility and reactivity of these compounds (Bol’but et al., 2014).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a][1,4]diazepine derivatives, including their thermal stability and crystalline structure, have been extensively studied. For instance, thermal analysis and Hirshfeld surface analysis have provided insights into the stability and intermolecular interactions within the crystal lattice of these compounds (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a][1,4]diazepine derivatives are influenced by their molecular structure and functional groups. Studies have explored the reactivity of these compounds with various reagents, leading to a diverse array of derivatives with potential applications in different fields (Shaabani et al., 2008).

Aplicaciones Científicas De Investigación

Novel Histamine H3 Receptor Antagonists

GSK207040 and GSK334429 are identified as structurally novel and selective non-imidazole histamine H3 receptor antagonists with high affinity for human and rat H3 receptors. These compounds have demonstrated potential therapeutic benefits in dementia and neuropathic pain through reversing memory impairment induced by scopolamine and reducing tactile allodynia caused by capsaicin in rats. The research suggests a promising direction for the development of new treatments targeting H3 receptors for memory disorders and pain management Biochemical Pharmacology, 2007.

Advances in Diazepine Chemistry

Studies on the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine derivatives highlight significant advancements in the field of diazepine chemistry. The research provides valuable insights into intramolecular cyclocondensation reactions, offering new pathways for creating complex diazepine structures. This work contributes to the broader understanding of diazepine and its derivatives, enriching the chemical toolkit available for developing novel compounds with potential therapeutic applications Russian Journal of Organic Chemistry, 2014.

Propiedades

IUPAC Name |

N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-5-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13-6-7-17(26-13)18(24)20-11-15-10-16-12-22(8-3-9-23(16)21-15)19(25)14-4-2-5-14/h6-7,10,14H,2-5,8-9,11-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRMQIKZYFMMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)

![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)